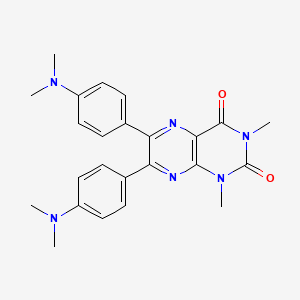
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- is a complex organic compound belonging to the class of pteridinediones This compound is characterized by its unique structure, which includes two dimethylamino phenyl groups and two methyl groups attached to the pteridinedione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pteridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pteridine ring system.
Introduction of dimethylamino groups: The dimethylamino groups are introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Methylation: The final step involves the methylation of the pteridine core using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
科学研究应用
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibiting or activating signaling pathways: The compound may influence signaling pathways involved in cell growth, differentiation, or apoptosis, thereby affecting cellular functions.
Interacting with DNA or RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Quinazoline derivatives: These compounds share structural similarities with pteridinediones and exhibit various biological activities, including anticancer and antimicrobial properties.
Pyrimidine derivatives: These compounds also have a similar core structure and are known for their therapeutic applications in treating cancer and viral infections.
Uniqueness
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- is unique due to its specific substitution pattern and the presence of dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- is a synthetic compound belonging to the pteridine family. This compound is characterized by its complex structure which includes a pteridine core substituted with two dimethylamino groups on phenyl rings at positions 6 and 7, as well as methyl groups at positions 1 and 3. Its molecular formula is C24H26N6O2, with a molecular weight of approximately 430.5 g/mol .
Chemical Structure and Properties
The structure of 2,4(1H,3H)-pteridinedione can be represented as follows:
Key Features:
- Dimethylamino Substituents: Enhance solubility and potential biological activity.
- Pteridine Core: Imparts unique pharmacological properties.
Biological Activity
Research indicates that pteridine derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential therapeutic applications, particularly in oncology and neurobiology.
The biological activity of 2,4(1H,3H)-pteridinedione is attributed to several mechanisms:
- Enzyme Inhibition: It acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Activity: The compound exhibits properties that help in scavenging free radicals.
- Anticancer Properties: Studies have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Anticancer Activity:
- A study demonstrated that 2,4(1H,3H)-pteridinedione significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .
- Neuroprotective Effects:
- Binding Affinity Studies:
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methyl-2,4(1H,3H)-pteridinedione | C_{13}H_{12}N_{4}O_{2} | Lacks dimethylamino substituents |
| 1,3-Dimethylpteridine-2,4-dione | C_{10}H_{12}N_{4}O_{2} | Simpler structure; less complex biological activity |
| 6-Phenylpteridine | C_{13}H_{12}N_{4} | No dimethylamino groups; different biological profile |
属性
CAS 编号 |
60333-39-3 |
|---|---|
分子式 |
C24H26N6O2 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
6,7-bis[4-(dimethylamino)phenyl]-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C24H26N6O2/c1-27(2)17-11-7-15(8-12-17)19-20(16-9-13-18(14-10-16)28(3)4)26-22-21(25-19)23(31)30(6)24(32)29(22)5/h7-14H,1-6H3 |
InChI 键 |
IRHSLTKAHVXCDR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















